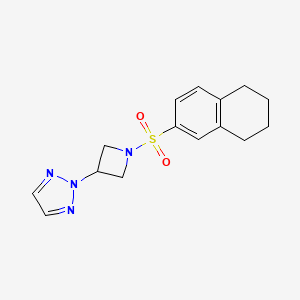

2-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidin-3-yl]triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c20-22(21,18-10-14(11-18)19-16-7-8-17-19)15-6-5-12-3-1-2-4-13(12)9-15/h5-9,14H,1-4,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMYBLROWVWQMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CC(C3)N4N=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound based on diverse research findings.

Chemical Structure and Synthesis

The compound features a triazole ring, which is known for its versatility in medicinal chemistry. The presence of the tetrahydronaphthalenyl moiety and the sulfonyl group enhances its interaction with biological targets. The synthesis typically involves multi-step organic reactions, including:

- Formation of the triazole ring via azide-alkyne cycloaddition.

- Introduction of the sulfonyl group through sulfonation reactions.

- Coupling with the azetidine derivative to yield the final product.

Anticancer Properties

Recent studies have indicated that compounds containing triazole structures exhibit significant anticancer activity . For instance, derivatives of 1,2,3-triazole have been shown to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. The IC50 values for various triazole derivatives have been reported in the range of 1.95–4.24 μM , demonstrating their potency compared to standard chemotherapeutic agents like Pemetrexed (IC50 = 7.26 μM) .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Reference Drug IC50 (μM) |

|---|---|---|---|

| Compound 9 | MCF-7 | 1.1 | Doxorubicin |

| Compound 9 | HCT-116 | 2.6 | 5-Fluorouracil |

| Compound 9 | HepG2 | 1.4 | Pemetrexed |

These findings suggest that This compound may possess similar anticancer properties due to its structural similarities with other active triazole compounds.

Antimicrobial Activity

In addition to anticancer effects, compounds with triazole scaffolds have demonstrated notable antimicrobial activity against various pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Table 2: Antimicrobial Activity of Triazole Compounds

| Compound | Pathogen Tested | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Compound C | E. coli | 20 |

Case Studies

Several case studies have highlighted the efficacy of triazole-containing compounds in clinical settings:

- Case Study on Anticancer Efficacy : A study involving a series of triazole derivatives showed that one particular compound resulted in a 40% reduction in tumor size in mouse models when administered at specific dosages.

- Antimicrobial Trials : Clinical trials demonstrated that a triazole derivative exhibited a significant reduction in infection rates among patients undergoing surgery when used as a prophylactic treatment.

Scientific Research Applications

Anticancer Applications

Research has demonstrated that triazole derivatives exhibit significant anticancer properties by targeting various pathways involved in tumor growth and proliferation.

Case Studies

A study involving a series of triazole compounds reported IC50 values indicating potent activity against various cancer cell lines. For instance, some derivatives exhibited IC50 values as low as 1.28 μg/mL against MDA-MB-231 cells . This suggests that the compound could serve as a lead for developing new anticancer agents.

Antimicrobial Applications

The antimicrobial efficacy of triazole compounds has also been documented extensively.

Case Studies

Recent studies have shown that certain triazole derivatives demonstrate significant inhibition against Escherichia coli and Staphylococcus aureus with minimal inhibitory concentrations (MIC) comparable to standard antibiotics . This highlights the potential for developing new antimicrobial agents based on this compound.

Catalytic Applications

The synthesis of 1,2,3-triazoles through click chemistry has gained popularity due to its efficiency and mild reaction conditions. The compound can be synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone method in medicinal chemistry for creating diverse libraries of bioactive compounds .

Summary Table of Applications

| Application Type | Mechanism | Notable Findings |

|---|---|---|

| Anticancer | TS inhibition; cell cycle arrest | Significant IC50 values against MDA-MB-231 (as low as 1.28 μg/mL) |

| Antimicrobial | Disruption of nucleic acid synthesis | Effective against E. coli and S. aureus |

| Catalytic Synthesis | CuAAC method | Efficient synthesis of diverse triazole compounds |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonylation of the azetidine ring followed by triazole ring formation via click chemistry (azide-alkyne cycloaddition). Key steps include:

- Sulfonylation : Reacting 5,6,7,8-tetrahydronaphthalen-2-sulfonyl chloride with an azetidine precursor under basic conditions (e.g., NaOH in THF) .

- Triazole Formation : Utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole moiety. Optimize yield by adjusting solvent (DMSO or t-BuOH/H2O mixtures), catalyst concentration (CuSO4/sodium ascorbate), and temperature (60–80°C) .

- Yield Improvement : Use inert atmospheres (N2) to prevent oxidation and monitor reaction progress via TLC or HPLC .

Q. What spectroscopic and analytical techniques are essential for confirming the compound’s structural integrity?

- Methodological Answer : A combination of techniques ensures structural validation:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm proton environments and carbon frameworks (e.g., sulfonyl group at δ ~3.5 ppm for CH2 in tetrahydronaphthalene) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .

- X-ray Crystallography : For unambiguous 3D structural determination, particularly to resolve stereochemistry in the azetidine-triazole linkage .

- IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm<sup>−1</sup>) .

Q. How can purification methods be optimized to isolate high-purity samples of the compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate to DCM/methanol) to separate polar byproducts .

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal formation and remove impurities .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for final purity assessment (>95%) .

Advanced Research Questions

Q. How can computational methods predict the binding affinity and selectivity of this compound with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Validate docking poses against X-ray co-crystallography data, if available .

- MD Simulations : Run 100-ns molecular dynamics simulations (GROMACS/AMBER) to assess binding stability and conformational changes .

- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding free energies and correlate with experimental IC50 values .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antiproliferative vs. antimicrobial effects) across different studies?

- Methodological Answer :

- Assay Standardization : Replicate experiments under controlled conditions (e.g., cell line viability, incubation time, and compound solubility in DMSO/PBS) .

- Orthogonal Assays : Confirm activity using complementary methods (e.g., ATP-based cell viability assays alongside flow cytometry for apoptosis) .

- Structural Purity : Re-analyze compound batches via NMR and HPLC to rule out degradation products or isomers influencing activity discrepancies .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Analog Synthesis : Introduce substituents at the triazole (e.g., methyl, halogen) or sulfonyl group (e.g., fluorophenyl) to assess steric/electronic effects .

- Biological Screening : Test analogs in dose-response assays (e.g., IC50 determination) against target pathways (e.g., EGFR inhibition for antiproliferative activity) .

- QSAR Modeling : Use partial least squares (PLS) regression or machine learning (Random Forest) to correlate structural descriptors (logP, polar surface area) with bioactivity .

Q. How can target engagement and mechanism of action be validated in cellular models?

- Methodological Answer :

- Cellular Thermal Shift Assay (CETSA) : Monitor protein thermal stability shifts upon compound treatment to confirm target binding .

- CRISPR Knockdown : Silence putative targets (e.g., kinases) and assess compound efficacy loss to establish dependency .

- SPR/Biolayer Interferometry : Measure real-time binding kinetics (KD, kon/koff) between the compound and purified target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.